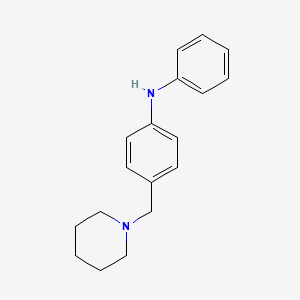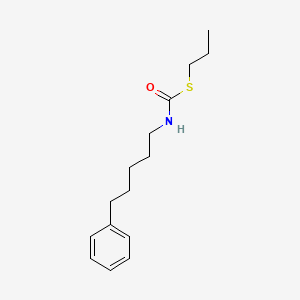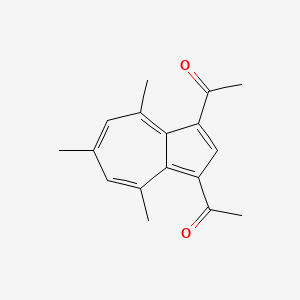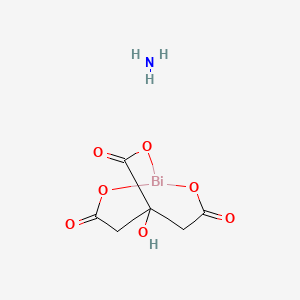
Ammoniumbismuthcitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium bismuth citrate is a chemical compound with the formula (NH₄)Bi(C₆H₄O₇)·3H₂O. It is a coordination complex formed by the reaction of bismuth citrate with ammonium hydroxide. This compound is known for its applications in medicine, particularly in the treatment of gastrointestinal disorders, and in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium bismuth citrate is synthesized by treating bismuth citrate with an aqueous solution of ammonium hydroxide. The reaction typically involves a molar ratio of ammonium hydroxide to bismuth citrate of 1.0–1.2 and a weight ratio of 2.0–4.0. The product is then dried at 100°C for 2 hours and held in air for three days to ensure the water is part of the compound rather than adsorbed .
Industrial Production Methods: In industrial settings, bismuth citrate is obtained by dissolving metallic bismuth in nitric acid, followed by precipitation with citric acid. The resulting bismuth citrate is then reacted with ammonium hydroxide under controlled conditions to produce ammonium bismuth citrate .
Chemical Reactions Analysis
Types of Reactions: Ammonium bismuth citrate undergoes various chemical reactions, including complexation, hydrolysis, and redox reactions. It can form complex salts with free carboxyl groups that are soluble in water with a neutral reaction .
Common Reagents and Conditions:
Complexation: Involves reacting with ammonium hydroxide.
Hydrolysis: Occurs in aqueous solutions, leading to the formation of metal ammine complexes.
Redox Reactions: Can involve reagents like nitric acid and citric acid.
Major Products: The major products formed from these reactions include complex salts like ammonium bismuth citrates and metal ammine complexes .
Scientific Research Applications
Ammonium bismuth citrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ammonium bismuth citrate involves its ability to form complexes with biological molecules. In the treatment of gastrointestinal disorders, it acts by inhibiting the growth of Helicobacter pylori and promoting the healing of ulcers. The compound’s antimicrobial properties are attributed to its ability to disrupt intracellular iron metabolism and reduce bacterium-host cell adhesion .
Comparison with Similar Compounds
Bismuth Subcitrate: Used in antiulcer medications and has similar applications in treating gastrointestinal disorders.
Bismuth Nitrate: Utilized in the synthesis of other bismuth compounds and in various industrial processes.
Bismuth Oxide: Employed in the production of superconducting materials and as a catalyst in chemical reactions.
Uniqueness: Ammonium bismuth citrate is unique due to its high solubility in water and its ability to form stable complexes with biological molecules. This makes it particularly effective in medical applications, especially in the treatment of gastrointestinal disorders .
Properties
Molecular Formula |
C6H8BiNO7 |
|---|---|
Molecular Weight |
415.11 g/mol |
IUPAC Name |
azane;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione |
InChI |
InChI=1S/C6H8O7.Bi.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3/q;+3;/p-3 |
InChI Key |
QSBNOZODKXUXSP-UHFFFAOYSA-K |
Canonical SMILES |
C1C(=O)O[Bi]2OC(=O)CC1(C(=O)O2)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-[(1-phenylethyl)phenyl]indan](/img/structure/B13791502.png)

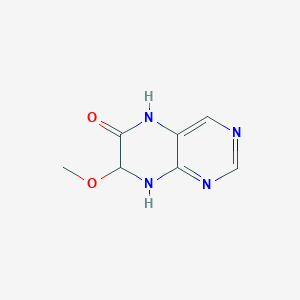

![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)
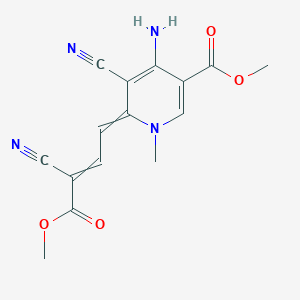
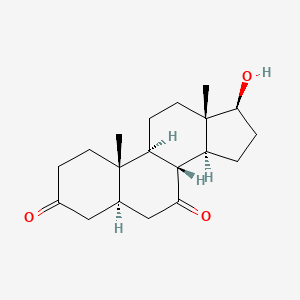

![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)
